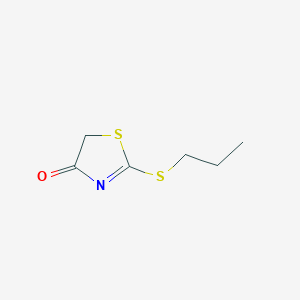

2-n-Propylthio-1,3-thiazoline-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS2 |

|---|---|

Molecular Weight |

175.3 g/mol |

IUPAC Name |

2-propylsulfanyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C6H9NOS2/c1-2-3-9-6-7-5(8)4-10-6/h2-4H2,1H3 |

InChI Key |

KHDPIHHKAMZMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC(=O)CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Propylthio 1,3 Thiazoline 4 One and Analogous Thiazoline 4 One Derivatives

Classical and Contemporary Approaches to 1,3-Thiazoline-4-one Ring Construction

The formation of the 1,3-thiazoline-4-one heterocyclic core is a well-explored area of organic synthesis, with several classical name reactions and their modern variants providing reliable access to this scaffold.

First reported in 1887 by Arthur Hantzsch, the Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction for the formation of thiazole rings. chemhelpasap.comsynarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com While the classical Hantzsch synthesis yields thiazoles, modifications of this reaction are pivotal for the synthesis of thiazolidinone derivatives, which are precursors to the target compound class.

The general mechanism can be described as follows:

Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.

An intramolecular cyclization involving the nitrogen atom attacking the carbonyl carbon. chemhelpasap.com

Dehydration of the resulting intermediate to form the thiazole ring. youtube.com

Variants of the Hantzsch synthesis, particularly those leading to thiazolidin-4-ones, often involve the reaction of α-haloacetic acids or their esters with thiourea (B124793) or its derivatives. In these cases, the resulting intermediate is a 4-hydroxythiazolidinone, which can exist in equilibrium with its open-chain tautomer. acs.org The reaction conditions, such as temperature and pH, can influence the stability and isolation of these intermediates. acs.org Microwave-assisted Hantzsch syntheses have been developed to improve reaction times and yields. nih.gov

Table 1: Examples of Hantzsch-type Syntheses for Thiazole and Thiazolidinone Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Haloketone | Thioamide | Thiazole | synarchive.comwikipedia.org |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| α-Haloacetic acid | Thiourea | Thiazolidin-4-one | wikipedia.org |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | wikipedia.org |

Cyclocondensation reactions are a fundamental strategy for constructing the 1,3-thiazoline-4-one ring. A prevalent method involves the reaction of α-halocarbonyl compounds, such as α-chloro or α-bromo esters, with nucleophilic sulfur-containing species like thioamides or thiosemicarbazides. researchgate.net

When an α-haloacetyl halide reacts with a thiosemicarbazide (B42300), the initial reaction can lead to the formation of a thiazolidin-4-one ring. For instance, the reaction of thiosemicarbazones with chloroacetic acid can yield 2-(substituted-imino)-thiazolidin-4-ones. chemmethod.com Similarly, reacting thiosemicarbazide derivatives with α-halocarbonyl compounds like phenacyl bromide or ethyl chloroacetate (B1199739) can produce thiazoline (B8809763) and thiazolidin-4-one derivatives. researchgate.net

These reactions are versatile, allowing for the introduction of various substituents on the thiazolidinone ring by choosing appropriately substituted starting materials. The reaction of thiosemicarbazones with phenacyl bromide, for example, leads to the formation of thiazole derivatives. nih.gov

Carbon disulfide (CS₂) is a versatile C1 synthon in the synthesis of sulfur-containing heterocycles, including the rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) ring system, which is a key precursor for 2-alkylthio-1,3-thiazoline-4-ones. wikipedia.org

One of the classical methods for rhodanine synthesis involves the reaction of an amine, carbon disulfide, and an α-haloacetic acid. wikipedia.org A well-established procedure involves the reaction of ammonium (B1175870) dithiocarbamate (B8719985) (formed from ammonia (B1221849) and carbon disulfide) with sodium chloroacetate, followed by acid-catalyzed cyclization. orgsyn.org

The general approach using carbon disulfide can be summarized as:

Formation of a dithiocarbamate intermediate from an amine and CS₂.

Reaction of the dithiocarbamate with an α-haloacetic acid or its salt.

Intramolecular cyclization to form the 2-thioxo-1,3-thiazolidin-4-one ring. orgsyn.org

Rhodanine and its derivatives can also be prepared through the reaction of thioureas with thioglycolic acid. thieme-connect.com Furthermore, multicomponent reactions involving carbon disulfide, an amine, and an α,β-unsaturated carbonyl compound can also lead to the formation of thiazolidinone derivatives. nih.gov

Advanced Synthetic Strategies for the 2-n-Propylthio Moiety Incorporation

The introduction of the 2-n-propylthio group is a critical step in the synthesis of the target compound. This can be achieved through derivatization of a pre-formed thiazoline-4-one ring or by incorporating the propylthio group during the ring-forming process.

A common and straightforward method for synthesizing 2-alkylthio-1,3-thiazoline-4-ones is the S-alkylation of a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) precursor. researchgate.netresearchgate.net This reaction involves the deprotonation of the thione group at the C-2 position to form a thiolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

For the synthesis of 2-n-propylthio-1,3-thiazoline-4-one, the alkylating agent would be an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate.

General Scheme for S-Alkylation:

Deprotonation of the 2-thioxo-1,3-thiazolidin-4-one with a suitable base (e.g., sodium hydroxide, potassium carbonate).

Nucleophilic attack of the resulting thiolate on the n-propyl halide.

Formation of the 2-n-propylthio-1,3-thiazoline-4-one product.

This method is widely applicable for the synthesis of a variety of 2-alkylthio derivatives by simply varying the alkylating agent used. organic-chemistry.org

Modern synthetic strategies often aim for efficiency and atom economy through the use of multi-component reactions (MCRs) and tandem or cascade processes. tandfonline.comnih.gov These approaches allow for the construction of complex molecules in a single pot by combining three or more starting materials.

Several MCRs have been developed for the synthesis of thiazoline and thiazolidinone derivatives. rsc.orgthieme-connect.com For example, a one-pot, four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes can produce thiazolidin-4-one derivatives. researchgate.net Another example is the copper-catalyzed tandem annulation reaction of alkyl amines, isothiocyanates, and diazo acetates to form 2-iminothiazolidin-4-ones. nih.gov

While a specific MCR for the direct synthesis of 2-n-propylthio-1,3-thiazoline-4-one is not explicitly detailed in the provided context, the principles of MCRs can be applied. A potential MCR could involve the reaction of a component that delivers the n-propylthio group, such as an S-propyl dithiocarbamate, with other reactants that form the thiazolinone ring.

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are also valuable. A tandem radical reaction involving alkyl N-allylcarbamodithioates and a radical initiator has been used to synthesize (2-alkylthiothiazolin-5-yl)methyl dodecanoates, demonstrating the formation of the 2-alkylthio-thiazoline ring in a single process. nih.govresearchgate.net

Green Chemistry Principles and Microwave-Assisted Synthesis for Efficient Production

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for pharmacologically relevant molecules. mdpi.com These principles advocate for methods that are environmentally benign, atom-economical, and energy-efficient. beilstein-journals.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with these principles, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products. beilstein-journals.orgnih.gov

The application of microwave irradiation has been successfully employed in the synthesis of various thiazolidin-4-one derivatives. nih.govresearchgate.net This technique provides uniform and specific heating to the reaction mixture, which can accelerate reaction rates and improve reproducibility. nih.gov For instance, a one-pot, three-component condensation reaction for the synthesis of 1,3-thiazolidin-4-ones has been developed using microwave irradiation in toluene, showcasing a rapid and efficient method. researchgate.net This approach is often superior to conventional heating methods, which can be slower and lead to the formation of byproducts. beilstein-journals.org

The use of eco-friendly catalysts and solvents is another cornerstone of green chemistry. mdpi.com Chitosan (B1678972), a naturally occurring biopolymer, has been utilized as a heterogeneous, basic biocatalyst in the synthesis of thiazole derivatives. nih.govmdpi.com Its use, particularly in combination with microwave irradiation, has led to high-yield, rapid, and clean synthetic protocols. mdpi.com Furthermore, the development of solvent-free or water-based synthetic methods for thiazole derivatives represents a significant step towards more sustainable chemical manufacturing. nih.govresearchgate.net

Specific examples of green synthetic approaches for thiazole-related compounds include:

Ultrasonic Irradiation: This technique has been used for the solvent-free synthesis of 1,3-thiazoles and 1,3,4-thiadiazines, offering an efficient and environmentally friendly alternative to traditional methods. researchgate.net

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product. Microwave-assisted MCRs have been effectively used to synthesize a variety of heterocyclic compounds, including those with a thiazole core. beilstein-journals.orgmdpi.com

While a specific microwave-assisted synthesis for 2-n-propylthio-1,3-thiazoline-4-one is not explicitly detailed in the provided search results, the successful application of these green methodologies to a wide range of analogous thiazoline-4-one and thiazole derivatives strongly suggests their applicability for the efficient and environmentally conscious production of this specific compound.

Functionalization and Diversification of the 1,3-Thiazoline-4-one Core

The versatility of the 1,3-thiazoline-4-one scaffold lies in its amenability to chemical modification at various positions, allowing for the systematic exploration of structure-activity relationships and the development of new derivatives with improved properties.

The nitrogen atom at the 3-position of the 1,3-thiazolidine-4-one ring is a key site for introducing structural diversity. A common strategy involves the synthesis of 2-substituted-1,3-thiazolidin-4-ones, which can then be further modified. For example, new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester have been synthesized, where the N-3 position is part of a larger amino acid framework. nih.gov This was achieved by first forming a 1,3-thiazolidin-4-one ring through a one-pot condensation/cyclization reaction, followed by coupling with the amino acid derivative. nih.gov

The carbon atom at the C-5 position of the 1,3-thiazolidine-4-one ring is another critical point for functionalization. The methylene (B1212753) group at this position is reactive and can participate in various chemical transformations. nih.gov

One of the most widely used methods for modifying the C-5 position is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene group at C-5 with aldehydes or ketones to introduce a variety of substituents. nih.gov This approach is a cornerstone for creating 5-ene-4-thiazolidinones, which are valuable intermediates for further chemical transformations. nih.gov

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery to create compounds with enhanced or synergistic activities. ekb.egnih.gov The 1,3-thiazoline-4-one core has been successfully hybridized with a variety of other heterocyclic systems.

Pyrazoline: The hybridization of thiazole and pyrazoline moieties has emerged as a fruitful approach in medicinal chemistry. ekb.egnih.gov Several synthetic methodologies have been developed to generate thiazole-pyrazoline hybrids, which have demonstrated a wide range of biological activities. ekb.egnih.govresearchgate.net These hybrid molecules often exhibit multi-target activities. ekb.eg

Triazole: The combination of the thiazole and triazole rings has led to the development of novel hybrid compounds. researchgate.netnih.gov For instance, 1,2,4-triazole-5(4H)-thiones have been incorporated with a thiazole ring to create new molecular scaffolds. nih.gov These hybrid structures have shown promise in various therapeutic areas.

Pyrimidine (B1678525): The fusion of thiazole and pyrimidine rings results in thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com These bicyclic systems have been synthesized through one-pot, three-component reactions and have attracted significant attention due to their diverse therapeutic applications. biointerfaceresearch.com Additionally, 1,3,4-thiadiazole (B1197879) derivatives bearing a pyrimidine skeleton have been designed and synthesized, demonstrating the versatility of this hybridization strategy. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization of 2 N Propylthio 1,3 Thiazoline 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 2-n-Propylthio-1,3-thiazoline-4-one, offering precise insights into the proton and carbon frameworks of the molecule.

¹H-NMR Spectral Analysis for Proton Environment Mapping

The ¹H-NMR spectrum provides a definitive map of the proton environments within the molecule. The n-propyl group attached to the sulfur atom exhibits characteristic signals. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) group adjacent to the sulfur is observed as a distinct triplet. The central methylene group of the propyl chain presents as a multiplet, resulting from coupling with the two adjacent methylene groups. The methylene protons within the thiazoline (B8809763) ring itself are also accounted for, completing the proton assignment of the structure.

¹³C-NMR Spectroscopy for Carbon Skeletal Assignments

Complementing the proton data, ¹³C-NMR spectroscopy delineates the carbon skeleton of 2-n-Propylthio-1,3-thiazoline-4-one. The spectrum displays distinct signals for each carbon atom in the molecule. Key resonances include those for the carbonyl carbon (C=O) of the thiazolinone ring, which appears significantly downfield. The carbon atoms of the n-propyl chain are observed in the aliphatic region of the spectrum, with the carbon directly bonded to the sulfur atom showing a characteristic chemical shift. The carbon atoms within the thiazoline ring also exhibit unique resonances, confirming the cyclic structure.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, HSQC) for Connectivity and Correlation

To further solidify the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity within the n-propyl chain and the thiazoline ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are instrumental in correlating proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These correlations provide unambiguous evidence for the placement of the n-propylthio group at the 2-position of the 1,3-thiazoline-4-one ring.

Table 1: NMR Spectral Data for 2-n-Propylthio-1,3-thiazoline-4-one

| Technique | Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H-NMR | Triplet | ~1.0 | CH₃ (propyl) |

| Multiplet | ~1.7 | CH₂ (central, propyl) | |

| Triplet | ~3.0 | CH₂-S (propyl) | |

| Singlet | ~4.0 | CH₂ (thiazoline ring) | |

| ¹³C-NMR | Aliphatic | ~13 | CH₃ (propyl) |

| Aliphatic | ~23 | CH₂ (central, propyl) | |

| Aliphatic | ~38 | CH₂-S (propyl) | |

| Aliphatic | ~45 | CH₂ (thiazoline ring) | |

| Thiazoline C | ~160 | C=N |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy confirms the presence of key functional groups within 2-n-Propylthio-1,3-thiazoline-4-one. The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam in the thiazolinone ring, typically appearing in the region of 1650-1700 cm⁻¹. Another significant feature is the C=N stretching vibration of the thiazoline ring, which is usually observed around 1600 cm⁻¹. The presence of the n-propyl group is indicated by C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 2: Key IR Absorption Bands for 2-n-Propylthio-1,3-thiazoline-4-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | n-Propyl group |

| ~1650-1700 | C=O Stretch | Carbonyl (Lactam) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of 2-n-Propylthio-1,3-thiazoline-4-one. nih.gov The mass spectrum displays a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, often showing the loss of the n-propyl group as a prominent fragment. Other characteristic fragments may arise from the cleavage of the thiazolinone ring, further corroborating the assigned structure. nih.govsapub.org Electron ionization mass spectrometry has been effectively used to characterize the fragmentation pathways of substituted 2-thiazolin-4-one derivatives, where the resulting ion abundances depend on the substituent at the 2-position. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize the chromophoric system within 2-n-Propylthio-1,3-thiazoline-4-one. The molecule exhibits absorption maxima in the UV region, which are attributed to electronic transitions within the thiazolinone ring. The π → π* and n → π* transitions associated with the C=O and C=N chromophores are the primary contributors to the UV-Vis absorption profile. The exact position of the absorption bands can be influenced by the solvent environment.

X-ray Diffraction Analysis for Solid-State Structural Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound 2-n-Propylthio-1,3-thiazoline-4-one could be located. While research on related thiazole (B1198619) and thiazolidine (B150603) derivatives exists, the precise crystal structure, unit cell parameters, and solid-state conformation for 2-n-Propylthio-1,3-thiazoline-4-one are not available in the public domain as of the latest search.

X-ray diffraction analysis is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide definitive insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of 2-n--Propylthio-1,3-thiazoline-4-one in its solid state. Such data is crucial for understanding its physical properties and structure-activity relationships.

For illustrative purposes, studies on analogous heterocyclic systems have revealed detailed structural information. For instance, the analysis of related thiazolidine derivatives has detailed their crystal packing and hydrogen bonding networks. nih.gov Similarly, crystallographic studies of other substituted thiazole compounds have elucidated their planarity and intermolecular interactions, such as π–π stacking. nih.gov The crystal structure of various thiazoline derivatives has also been a subject of investigation, confirming molecular structures and exploring their supramolecular assemblies. nih.govmdpi.com

In a typical X-ray diffraction study, key crystallographic data would be presented in a table. A hypothetical table for 2-n-Propylthio-1,3-thiazoline-4-one would look like this:

| Parameter | Value |

| Empirical formula | C₆H₉NOS₂ |

| Formula weight | 175.27 g/mol |

| Crystal system | Information not available |

| Space group | Information not available |

| a (Å) | Information not available |

| b (Å) | Information not available |

| c (Å) | Information not available |

| α (°) | Information not available |

| β (°) | Information not available |

| γ (°) | Information not available |

| Volume (ų) | Information not available |

| Z | Information not available |

| Calculated density (g/cm³) | Information not available |

| Absorption coefficient (mm⁻¹) | Information not available |

| F(000) | Information not available |

| Crystal size (mm³) | Information not available |

| Radiation | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | Typically measured at low temperatures (e.g., 100 K or 293 K) |

| Reflections collected | Information not available |

| Independent reflections | Information not available |

| R-factor | Information not available |

| Goodness-of-fit on F² | Information not available |

This table is for illustrative purposes only, as specific experimental data for 2-n-Propylthio-1,3-thiazoline-4-one is not currently published.

The acquisition of such data for 2-n-Propylthio-1,3-thiazoline-4-one would require the successful growth of single crystals of the compound and subsequent analysis using a single-crystal X-ray diffractometer. The resulting structural information would be invaluable for the complete characterization of this compound.

Theoretical and Computational Investigations on 2 N Propylthio 1,3 Thiazoline 4 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become an indispensable tool in chemical research for its balance of accuracy and computational cost. For 2-n-Propylthio-1,3-thiazoline-4-one, DFT calculations provide fundamental insights into its geometry, stability, and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a molecule like 2-n-Propylthio-1,3-thiazoline-4-one, which features a flexible n-propyl side chain, this process also involves a conformational analysis to identify the lowest energy conformer.

The conformational landscape is explored by systematically rotating the single bonds (C-C and C-S) of the n-propylthio substituent. DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, are performed on various starting geometries to find all possible stable conformers. nih.gov The calculations yield the optimized bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of these conformers are then compared to identify the global minimum, which represents the most stable structure of the molecule.

Illustrative Data Table: Optimized Geometric Parameters

This table presents hypothetical optimized geometric parameters for the global minimum energy conformer of 2-n-Propylthio-1,3-thiazoline-4-one, as would be calculated using DFT. The values are representative of typical bond lengths and angles in similar heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | (Å) | |

| S1-C2 | 1.78 | |

| C2-N3 | 1.35 | |

| N3-C4 | 1.40 | |

| C4=O5 | 1.22 | |

| C4-C5 | 1.52 | |

| C5-S1 | 1.85 | |

| C2-S6 | 1.79 | |

| S6-C7 | 1.82 | |

| Bond Angles | (°) | |

| C5-S1-C2 | 91.5 | |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 125.5 | |

| N3-C4=O5 | 123.0 | |

| N3-C4-C5 | 112.0 | |

| C4-C5-S1 | 105.0 | |

| Dihedral Angle | (°) | |

| C2-S6-C7-C8 | 178.5 (anti-periplanar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.netijres.org These descriptors provide quantitative measures of a molecule's reactivity and include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

For 2-n-Propylthio-1,3-thiazoline-4-one, these calculations would reveal its kinetic stability and its propensity to engage in electrophilic or nucleophilic interactions.

Illustrative Data Table: FMO Energies and Reactivity Descriptors

This table shows hypothetical FMO energies and calculated reactivity descriptors for 2-n-Propylthio-1,3-thiazoline-4-one. These values are for illustrative purposes.

| Parameter | Value (Illustrative) | Unit |

| EHOMO | -6.50 | eV |

| ELUMO | -1.80 | eV |

| HOMO-LUMO Gap (ΔE) | 4.70 | eV |

| Ionization Potential (I) | 6.50 | eV |

| Electron Affinity (A) | 1.80 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.21 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.66 | eV |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orgnumberanalytics.com It plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. avogadro.ccdeeporigin.com Green and yellow represent areas with intermediate potential.

For 2-n-Propylthio-1,3-thiazoline-4-one, an MEP map would likely show the most negative potential (red) around the carbonyl oxygen (O5) and the nitrogen atom (N3), identifying them as primary sites for electrophilic interactions or hydrogen bond acceptance. The regions around the hydrogen atoms, particularly any on the thiazoline (B8809763) ring, would likely show positive potential (blue), indicating them as potential hydrogen bond donors. rsc.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

For 2-n-Propylthio-1,3-thiazoline-4-one, this analysis would predict the characteristic stretching and bending frequencies. For example, a strong absorption peak corresponding to the C=O stretching vibration would be expected, along with characteristic peaks for C-N, C-S, and C-H bonds. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and the success of a synthesis. researchgate.net

Illustrative Data Table: Key Vibrational Frequencies

This table presents hypothetical calculated and scaled vibrational frequencies for key functional groups in 2-n-Propylthio-1,3-thiazoline-4-one, alongside their vibrational mode assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Scaled Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν1 | 3050 | 2928 | C-H stretch (aliphatic) |

| ν2 | 1785 | 1714 | C=O stretch |

| ν3 | 1540 | 1478 | C=N stretch / Ring deformation |

| ν4 | 1380 | 1325 | C-N stretch |

| ν5 | 710 | 682 | C-S stretch |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govyoutube.com It is a fundamental tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. wisdomlib.orgnih.govspringernature.comwisdomlib.org

The process involves placing the ligand (2-n-Propylthio-1,3-thiazoline-4-one) into the binding site of a target protein whose 3D structure is known. A search algorithm generates a multitude of possible binding poses, and a scoring function then estimates the binding affinity for each pose. nih.gov A lower (more negative) binding energy score generally indicates a more stable and favorable interaction.

Thiazolidinone derivatives have been studied as inhibitors for various enzymes. researchgate.netnih.gov A molecular docking study of 2-n-Propylthio-1,3-thiazoline-4-one against a relevant biological target (e.g., a bacterial enzyme or a human kinase) would reveal:

The most likely binding pose within the active site.

The key amino acid residues involved in the interaction.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

A predicted binding affinity (scoring value).

This information is invaluable for understanding the compound's potential mechanism of action and for guiding the design of more potent analogues.

Illustrative Data Table: Molecular Docking Results

This hypothetical table summarizes the results of a molecular docking simulation of 2-n-Propylthio-1,3-thiazoline-4-one with a putative bacterial enzyme target.

| Target Protein | Binding Energy (kcal/mol) (Illustrative) | Interacting Residues (Illustrative) | Interaction Type (Illustrative) |

| Bacterial MurB Ligase | -7.8 | TYR155, ASN180 | Hydrogen Bond |

| LEU205, ILE210, VAL250 | Hydrophobic Interaction | ||

| SER120 | van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazoline-4-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. blogspot.comneovarsity.org The fundamental principle is that the structural properties of a molecule, encoded as numerical values called molecular descriptors, determine its activity. numberanalytics.com

To build a QSAR model for thiazoline-4-one derivatives, a dataset of compounds with known biological activities (e.g., antimicrobial IC₅₀ values) is required. nih.govresearchgate.net For each compound in the series, including 2-n-Propylthio-1,3-thiazoline-4-one, a wide range of molecular descriptors are calculated. These can be:

1D/2D descriptors: Molecular weight, logP, topological indices.

3D descriptors: Molecular shape and volume.

Electronic descriptors: Dipole moment, HOMO/LUMO energies from DFT calculations.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key structural features that enhance or diminish activity.

Guide the optimization of lead compounds to improve their potency.

For instance, a QSAR model might reveal that higher lipophilicity and the presence of a hydrogen bond acceptor at a specific position are crucial for the antimicrobial activity of this class of compounds.

Illustrative Data Table: QSAR Model Equation

This table shows a hypothetical QSAR equation for the antimicrobial activity of a series of thiazoline-4-one derivatives. The equation illustrates how different molecular descriptors might contribute to the predicted activity.

| Dependent Variable | QSAR Equation (Illustrative) | Statistical Parameters (Illustrative) |

| log(1/IC₅₀) | = 0.85 * ClogP - 0.23 * (TPSA) + 0.15 * (EHOMO) + 1.5 | R² = 0.88 |

| Q² = 0.75 | ||

| ClogP = Calculated LogP | ||

| TPSA = Topological Polar Surface Area | ||

| EHOMO = Energy of the Highest Occupied Molecular Orbital |

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds and their interactions with biological targets, which is crucial for drug design and development.

For heterocyclic compounds like thiazole (B1198619) derivatives, MD simulations can elucidate the stability of the compound within a protein's binding site. For instance, in studies of other thiazole-containing molecules, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.govnih.gov These simulations track the interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for maintaining the binding pose predicted by molecular docking. nih.gov The data from these simulations can reveal the flexibility of the ligand and the protein, and how they adapt to each other to form a stable complex.

The binding affinity, which quantifies the strength of the interaction between a ligand and its target, can also be estimated using computational methods that are often coupled with MD simulations. Molecular docking studies, for example, are frequently used to predict the binding mode and affinity of a molecule to a biological target. nih.gov In the case of thiazole derivatives, docking studies have suggested that binding affinity can be influenced by electronic, steric, and hydrophobic properties. nih.gov For example, an increase in lipophilicity of a substituent on the thiazole ring has been observed to correlate with an increased binding affinity, which is attributed to hydrophobic interactions within the binding pocket of the target enzyme. nih.gov

While no specific MD simulation data for 2-n-propylthio-1,3-thiazoline-4-one is available, the following table illustrates the type of data that would be generated from such a study on a related thiazole derivative interacting with a target protein.

Interactive Table: Illustrative Molecular Dynamics Simulation Data for a Thiazole Derivative

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Predominant Interacting Residues |

| 0 | 0.0 | 3 | TYR118, SER205 |

| 10 | 1.2 | 2 | TYR118 |

| 20 | 1.5 | 2 | TYR118 |

| 30 | 1.3 | 3 | TYR118, GLY206 |

| 40 | 1.6 | 1 | PHE250 |

| 50 | 1.4 | 2 | TYR118 |

This table is for illustrative purposes only and does not represent actual data for 2-n-Propylthio-1,3-thiazoline-4-one.

In Silico Prediction of Pharmacokinetic Properties

The prediction of pharmacokinetic properties using computational, or in silico, methods is a critical step in modern drug discovery. These methods aim to forecast the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.netbiorxiv.org

Various computational approaches are employed for this purpose. Quantitative Structure-Activity Relationship (QSAR) models are data-based methods that correlate the structural or physicochemical properties of molecules with their pharmacokinetic behavior. researchgate.net Machine learning models, such as pkCSM and ANDROMEDA, utilize graph-based signatures and complex algorithms to predict a wide range of pharmacokinetic parameters from the molecular structure alone. uq.edu.aunih.gov These models are trained on large datasets of compounds with known pharmacokinetic profiles. uq.edu.au

Physiologically based pharmacokinetic (PBPK) modeling is another sophisticated approach that simulates the movement and disposition of a drug in different organs and tissues of the body. biorxiv.org These models integrate physicochemical data of the compound with physiological information of the species to predict the concentration-time profile of the drug in various parts of the body. biorxiv.org

For a novel compound like 2-n-propylthio-1,3-thiazoline-4-one, these in silico tools can provide crucial predictions about its potential as a drug candidate. While specific data for this compound is not available, the following table illustrates the types of pharmacokinetic parameters that would be predicted using such computational methods.

Interactive Table: Illustrative Predicted Pharmacokinetic Properties of a Small Molecule

| Property | Predicted Value | Computational Method |

| Intestinal Absorption (% Absorbed) | > 90% | pkCSM |

| Caco-2 Permeability (log Papp) | > 0.9 | QSAR |

| Blood-Brain Barrier Permeability (logBB) | > 0.3 | Machine Learning |

| CYP2D6 Inhibitor | No | PBPK |

| Human Oral Bioavailability (%) | High | ANDROMEDA |

This table is for illustrative purposes only and does not represent actual data for 2-n-Propylthio-1,3-thiazoline-4-one.

These computational predictions are invaluable for prioritizing compounds for further experimental testing and optimizing their pharmacokinetic properties to enhance their therapeutic potential. tandfonline.com

Investigation of Biological Activities and Mechanisms of Action of 2 N Propylthio 1,3 Thiazoline 4 One Derivatives

Anticancer Activity Research and Molecular Target Elucidation

Derivatives of 2-n-propylthio-1,3-thiazoline-4-one have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with critical cellular processes.

In Vitro Studies on Cancer Cell Line Proliferation Inhibition

A noteworthy aspect of these compounds is their ability to inhibit the proliferation of a wide range of cancer cell lines. For instance, certain thiazole (B1198619) derivatives have shown potent cytotoxic effects against various human cancer cell lines. nih.govnih.gov One study highlighted a derivative, compound 5j, as a strong inhibitor of cell proliferation in both HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. nih.gov Another derivative, 5k, while not toxic to MDA-MB-231 cells, suppressed the colony-forming ability of HeLa cells by 45%. nih.gov

Further research into hydrazinyl-1,3-thiazole derivatives revealed that compound 3b, which features a 2-ethoxyphenol (B1204887) group, exhibited the highest cytotoxic potential, being three times more active than its unsubstituted counterpart. nih.gov This particular compound demonstrated potent cytotoxic efficacy against 20 different cancer cell lines. nih.gov Similarly, compound 3e, with a 3-chloro-4-nitrophenyl ring, also showed broad-spectrum anticancer activity. nih.gov

In another study, a series of thiazole derivatives bearing a phthalimide (B116566) structure were evaluated for their cytotoxicity. Among them, compound 5b was identified as the most potent against MCF-7 breast cancer cells. nih.gov Compounds 5g and 5k also displayed strong cytotoxic activity against PC-12 and MDA-MB-468 cell lines, respectively. nih.gov The investigation of 1,3,4-thiadiazole (B1197879) derivatives showed that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exerted the strongest anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

It is interesting to note that the majority of the antimigration derivatives of thiazole exhibited low to negligible inhibition of cell proliferation, a desirable characteristic that suggests potentially lower toxicity to healthy cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 5j | HeLa, MDA-MB-231 | Strong proliferation inhibition | nih.gov |

| 5k | HeLa | 45% clonogenic suppression | nih.gov |

| 3b | Various (20 lines) | Potent cytotoxicity | nih.gov |

| 3e | Various | Broad-spectrum anticancer activity | nih.gov |

| 5b | MCF-7 | Most potent cytotoxicity | nih.gov |

| 5g | PC-12 | Strong cytotoxic activity | nih.gov |

| 5k | MDA-MB-468 | Strong cytotoxic activity | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | Strongest anti-proliferative activity | nih.gov |

Exploration of Apoptosis and Cell Cycle Modulation Mechanisms

The anticancer effects of these thiazole derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle. For example, compounds 3b and 3e were found to induce cell cycle arrest at the G0–G1 phase in the leukemia HL-60(TB) cell line. nih.gov These compounds also significantly increased total apoptotic activity, which was supported by a rise in the levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov

Similarly, studies on thiazole derivatives incorporating a phthalimide structure indicated that their cytotoxic activity on cancer cells might be related to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further analysis using RT-PCR for apoptosis markers suggested that these compounds induce apoptosis through the intrinsic pathway. nih.gov

Research on other related heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, also pointed towards a multitarget mechanism of action involving the activation of Caspase 3 and Caspase 8, as well as the pro-apoptotic protein BAX. nih.gov The cytotoxic action of many chemotherapeutic drugs is attributed to their ability to induce apoptosis, a programmed cell death process that is crucial for eliminating tumor cells. nih.gov

Enzyme and Receptor Inhibition Studies (e.g., VEGFR-2, RAS p21, Topoisomerase)

The anticancer properties of 2-n-propylthio-1,3-thiazoline-4-one derivatives are further explained by their ability to inhibit key enzymes and receptors involved in cancer progression. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary regulator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Certain thiazole derivatives have been investigated as potential VEGFR-2 inhibitors.

Topoisomerase II (Topo II) is another crucial molecular target for anticancer agents. nih.gov This enzyme is involved in managing DNA tangles and supercoils during replication and transcription. Inhibitors of Topo II can be categorized as either catalytic inhibitors or poisons. Catalytic inhibitors disrupt the enzyme's function without causing DNA cleavage, while Topo II poisons stabilize the enzyme-DNA complex after cleavage, leading to double-strand breaks and ultimately, apoptosis. nih.gov A newly synthesized disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH) was found to have a strong binding affinity for the DNA-Topo II complex, suggesting its potential as a Topoisomerase II inhibitor. nih.gov

Furthermore, some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, two proteins in a signaling pathway that is often hyperactivated in cancer. nih.gov Compounds 3b and 3e, for instance, were evaluated for their inhibitory activities against PI3Kα and mTOR. nih.gov

Antimicrobial and Antibiofilm Activity Investigations

In addition to their anticancer properties, derivatives of 2-n-propylthio-1,3-thiazoline-4-one have also shown promise as antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While the primary focus of many studies has been on the anticancer and antifungal activities of these compounds, some research has also touched upon their antibacterial potential. However, in one study, newly synthesized 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles (DATTn compounds) were found to be largely ineffective against common bacterial strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli, while demonstrating significant fungicidal activity. koyauniversity.org This suggests a degree of selectivity in the antimicrobial action of certain thiazole derivatives.

Antifungal Potential Against Pathogenic Fungi (e.g., Candida species)

A significant body of research has highlighted the potent antifungal activity of thiazole derivatives, particularly against Candida species, which are a common cause of opportunistic infections, especially in immunocompromised individuals. researchgate.netnih.govfrontiersin.org

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong activity against both reference and clinical isolates of Candida albicans. nih.gov In one study, thiazole derivatives T2, T3, and T4 showed the highest activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.98 µg/mL. nih.gov Other compounds in the same series also exhibited strong, albeit slightly lower, activity. nih.gov The mechanism of action for these compounds may involve targeting ergosterol (B1671047) in the fungal cell membrane. nih.gov

Further research into 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles (DATTn compounds) also revealed significant fungicidal activity against Candida albicans. koyauniversity.org In silico docking simulations suggested that the selectivity of these compounds is due to strong interactions with a crucial fungal protein, beta-glucan (B1580549) synthase, which is essential for the synthesis of the fungal cell wall. koyauniversity.org

The development of compounds that can inhibit biofilm formation is also a critical area of research, as biofilms contribute to the persistence of infections. researchgate.net Novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives have been designed and evaluated as potential anti-biofilm agents against Candida albicans. researchgate.net

**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***

| Compound/Derivative Series | MIC Range (µg/mL) | Key Findings | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles (T2, T3, T4) | 0.008–0.98 | Highest activity, may target ergosterol. | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles (T1, T5, T6, T8, T9) | 0.015–3.91 | Strong activity. | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T7) | 0.48–7.81 | Lower activity compared to others in the series. | nih.gov |

| 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles (DATTn) | Not specified | Significant fungicidal activity, targets beta-glucan synthase. | koyauniversity.org |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles | Not specified | Potential anti-biofilm agents. | researchgate.net |

Mechanisms of Biofilm Inhibition and Dispersal

Thiazole derivatives have demonstrated potential as inhibitors of biofilm formation. nih.gov Research into new thiazole nortopsentin analogues has shown that these compounds can interfere with the initial stages of biofilm formation in a dose-dependent manner, particularly against staphylococcal strains. nih.gov The most effective of these derivatives have shown inhibitory concentrations (IC50) against Staphylococcus aureus ATCC 25923 in the micromolar range. nih.gov These compounds exhibit an anti-virulence profile, meaning they inhibit biofilm formation without affecting the growth of the bacteria in their free-floating, or planktonic, form. nih.gov

Some thiadiazole derivatives have also been investigated for their ability to disperse established biofilms. One study on nih.govnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-ones found a derivative, compound 8j, to be effective at dispersing preformed biofilms of several significant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. nih.gov This particular compound showed promising anti-infective properties with a favorable toxicity profile in a Galleria mellonella model, suggesting its potential for treating chronic biofilm-related infections. nih.gov

Cellular Target Identification in Microbial Systems (e.g., Cell Membrane Integrity)

The cellular targets of thiazole derivatives in microbial systems are a key area of investigation. One of the proposed mechanisms of action is the disruption of the bacterial cell division process by targeting the FtsZ protein. nih.gov A thiazole orange derivative was found to disrupt the assembly dynamics of the FtsZ protein and the formation of the Z-ring, a critical structure for bacterial cell division, by stimulating FtsZ polymerization. nih.gov This compound demonstrated broad-spectrum bactericidal activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other studies have focused on the impact of these compounds on cell membrane integrity. For instance, novel 2,4-disubstituted-1,3-thiazole derivatives have been synthesized and evaluated for their anti-Candida activity. nih.gov The most promising of these compounds was shown to damage the fungal cell membrane, confirming this as a cellular target. nih.gov Furthermore, some benzothiazole (B30560) derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, by interacting with the enzyme-DNA complex. nih.gov The 2-aminothiazole (B372263) moiety is considered essential for DNA gyrase inhibition. nih.gov

Antitubercular Activity and Specific Enzyme Inhibition

The thiazolidin-4-one scaffold is recognized for its potential in developing new antitubercular agents. nih.gov Several derivatives have shown significant activity against Mycobacterium tuberculosis strains, in some cases exceeding the efficacy of reference drugs. nih.govnih.gov For example, certain thiazolidinone compounds were highly effective against the H37Rv and H37Ra strains of M. tuberculosis. nih.gov Additionally, S-acyl derivatives of 3-mercaptopropylene sulphide have demonstrated good antitubercular activity, with some being more active than streptomycin. nih.gov The activity of these compounds is thought to be due to their in vivo conversion to 3-mercaptopropylene sulphide. nih.gov

Targeting Mycobacterium tuberculosis Enzymes (e.g., InhA)

A key strategy in developing new antitubercular drugs is the targeting of specific enzymes essential for the survival of Mycobacterium tuberculosis. The enoyl-acyl carrier protein reductase, InhA, is a well-established target for such drugs. nih.govnih.gov Novel 1,2,4-triazole-5-thione derivatives have been designed and synthesized as potential InhA inhibitors. nih.gov One of the most active compounds in a series demonstrated a low minimum inhibitory concentration (MIC) in a resazurin (B115843) microtiter assay and significant InhA inhibition. nih.gov Similarly, a new class of hybrid compounds containing both 1,2,3- and 1,2,4-triazole (B32235) moieties have been developed and tested for their in vitro activity against the InhA enzyme, with some showing complete inhibition at nanomolar concentrations. nih.gov

Antiprotozoal Activity Research

The therapeutic potential of thiazole and its derivatives extends to antiprotozoal applications. nih.govsrce.hr Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been a focus of research for their activity against a range of protozoan parasites. srce.hr These compounds are being explored as lead compounds for the development of new treatments for parasitic diseases. srce.hr

In Vitro Efficacy Against Protozoan Parasites (e.g., Toxoplasma gondii, Trypanosoma, Leishmania)

Toxoplasma gondii: A series of novel 1,3,4-thiadiazole-2-halophenylamines have been screened for their ability to inhibit the proliferation of Toxoplasma gondii. nih.gov These compounds showed favorable results in terms of growth inhibition and selectivity towards the parasite when compared to the control drug sulfadiazine. nih.gov The most effective derivative significantly reduced both the percentage of infected host cells and the number of tachyzoites per vacuole. nih.gov

Trypanosoma: Pteridine (B1203161) reductase-1 (PTR1) is a promising drug target for treating trypanosomiasis. nih.govresearchgate.net Researchers have investigated thiadiazole inhibitors of Leishmania major PTR1 for their activity against Trypanosoma brucei. nih.govresearchgate.net This has led to the identification of new mid-micromolar inhibitors of T. brucei PTR1 with low toxicity. nih.govresearchgate.net Additionally, pyrazole-thiadiazole hybrids have shown notable activity against T. cruzi. nih.gov

Leishmania: The 4-phenyl-1,3-thiazol-2-amine scaffold is being explored for the development of new antileishmanial agents. nih.gov Several compounds from this class have exhibited significant activity against the promastigote forms of Leishmania amazonensis with good selectivity. nih.gov Furthermore, mesoionic 1,3,4-thiadiazolium-2-aminide compounds have been shown to effectively control the progression of both cutaneous and visceral leishmaniasis in murine models. nih.gov

Anti-inflammatory and Analgesic Research Modalities

Thiazole and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory and analgesic effects. nih.govresearchgate.net Several studies have synthesized and evaluated new derivatives for these properties.

New 1,3,4-thiadiazole derivatives have been shown to possess good analgesic action in the acetic acid writhing test and fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov Similarly, a series of 5-carbomethoxy-2-substituted-7H-1,2,4-triazolo[3,2-b]-1,3-thiazine-7-ones demonstrated remarkable anti-inflammatory activity in carrageenan and serotonin-induced edema tests, with their analgesic activity correlating with their anti-inflammatory effects. nih.gov Another study focused on triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles and triazolo[3,4-b] nih.govnih.govnih.govthiadiazines, with some of the synthesized compounds showing promising anti-inflammatory and antimicrobial activities. epa.gov Furthermore, a derivative known as PTAC has been studied for its analgesic effects in a mouse model of neuropathic pain, where it was found to increase the paw withdrawal threshold. nih.gov

Table of Investigated Activities of Thiazole and Thiadiazole Derivatives

| Biological Activity | Target Organism/System | Key Findings |

|---|---|---|

| Biofilm Inhibition | Staphylococcus aureus | Thiazole nortopsentin analogues interfere with the initial stages of biofilm formation. nih.gov |

| Biofilm Dispersal | Gram-positive and Gram-negative pathogens, Candida albicans | A nih.govnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-one derivative effectively disperses mature biofilms. nih.gov |

| Antimicrobial | Bacteria | A thiazole orange derivative disrupts bacterial cell division by targeting the FtsZ protein. nih.gov |

| Antifungal | Candida sp. | 2,4-disubstituted-1,3-thiazole derivatives damage the fungal cell membrane. nih.gov |

| Antitubercular | Mycobacterium tuberculosis | Thiazolidin-4-one derivatives show significant activity against H37Rv and H37Ra strains. nih.gov |

| Enzyme Inhibition | Mycobacterium tuberculosis InhA | Novel 1,2,4-triazole-5-thione and hybrid 1,2,3- and 1,2,4-triazole derivatives inhibit the InhA enzyme. nih.govnih.gov |

| Antiprotozoal | Toxoplasma gondii | 1,3,4-thiadiazole-2-halophenylamines inhibit parasite proliferation. nih.gov |

| Antiprotozoal | Trypanosoma brucei | Thiadiazole derivatives inhibit the essential enzyme pteridine reductase-1 (PTR1). nih.govresearchgate.net |

| Antiprotozoal | Leishmania amazonensis | 4-phenyl-1,3-thiazol-2-amines show significant activity against promastigotes. nih.gov |

| Anti-inflammatory | Animal models | 1,3,4-Thiadiazole and triazolothiadiazine derivatives show good anti-inflammatory effects. nih.govnih.gov |

| Analgesic | Animal models | Thiazole and triazolothiadiazine derivatives demonstrate notable analgesic properties. nih.govnih.gov |

Exploration of Other Biological Effects (e.g., Antiviral, Antidiabetic, Antioxidant)

Recent scientific investigations have extended the pharmacological profile of 2-n-propylthio-1,3-thiazoline-4-one derivatives beyond their primary applications, exploring their potential in antiviral, antidiabetic, and antioxidant domains. The inherent versatility of the 1,3-thiazole and thiazolidin-4-one scaffolds has prompted researchers to synthesize and evaluate novel analogues for these additional biological activities. nih.govnih.gov

Antiviral Activity

The global challenge of viral infections necessitates the development of new and effective antiviral agents. nih.gov Derivatives of the 1,3-thiazole ring system, a core component of the molecule , have shown promise in this area. nih.gov Research has demonstrated that certain thiazole derivatives can inhibit a wide range of viruses, including influenza, coronaviruses, herpes viruses, and human immunodeficiency virus (HIV). nih.gov

One study on camphor-based 1,3-thiazolidin-4-one derivatives revealed their potential as inhibitors of Orthopoxvirus reproduction. While the initial starting material, 2-((E)-2-((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazol-4(5H)-one, was inactive, alkylation at the nitrogen atom of the thiazolidinone ring led to compounds with significant antiviral activity. nih.gov Specifically, derivatives with allyl and n-butyl substituents demonstrated good inhibitory potency against the vaccinia virus. nih.gov

Table 1: Antiviral Activity of Selected 1,3-Thiazolidin-4-one Derivatives

Antidiabetic Activity

The thiazolidinedione structure is a well-established pharmacophore in the treatment of type 2 diabetes, with drugs like pioglitazone (B448) and rosiglitazone (B1679542) being notable examples. mdpi.com This has spurred research into other thiazolidin-4-one derivatives as potential hypoglycemic agents. nih.gov These compounds are thought to exert their antidiabetic effects by improving insulin (B600854) resistance, a key factor in type 2 diabetes. nih.govresearchgate.net

A study involving the synthesis of new thiazolidin-4-one derivatives containing a xanthine (B1682287) moiety identified them as potential antidiabetic drugs. mdpi.com Another research effort focused on hybrid molecules combining a pyrazole (B372694) moiety with thiazolidin-4-one and azetidin-2-one (B1220530) rings. researchgate.net Several of these synthesized compounds were evaluated for their anti-hyperglycemic and renoprotective activities, with some showing notable potency. researchgate.net Furthermore, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and tested for their antidiabetic activity in alloxan-induced diabetic rats. researchgate.net The benzaldehyde (B42025) derivative, in particular, was effective in reducing elevated serum glucose levels. researchgate.net

Table 2: Antidiabetic Activity of Selected Thiazolidin-4-one Derivatives

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com Thiazolin-4-one derivatives have been investigated for their antioxidant potential. nih.gov One study evaluated twenty-three new thiazolin-4-one derivatives and found that some exhibited significant antiradical activity, in some cases superior to standard antioxidants like ascorbic acid and trolox. nih.gov

Similarly, the synthesis of thiazolidin-4-one derivatives containing a xanthine moiety also explored their antioxidant capabilities. mdpi.com The study found that all the benzylidenethiazolidin-4-one derivatives were more active than their parent thiazolidin-4-one compounds. mdpi.com Research on novel 1,3,4-thiadiazole derivatives, another related heterocyclic structure, also demonstrated antioxidant properties, with one compound showing the highest activity in DPPH assays. nih.gov

Table 3: Antioxidant Activity of Selected Thiazolin-4-one and Related Derivatives

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 N Propylthio 1,3 Thiazoline 4 One Derivatives

Influence of Substituents on the Thiazoline-4-one Ring on Biological Potency

The biological potency of thiazoline-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring, specifically at the C5 and N3 positions. nih.govnih.gov Modifications at these sites can significantly alter the compound's interaction with biological targets, thereby modulating its activity.

Substitutions at the C5 Position: The C5 position is a frequent site for modification, often involving the introduction of aryl or arylidene groups via reactions like the Knoevenagel condensation. nih.gov The electronic properties of substituents on these aryl rings are critical.

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO₂) or chloro (Cl) on a phenyl ring at C5 can enhance biological activity. For instance, a para-nitrophenyl (B135317) substitution on a related thiazole (B1198619) series resulted in a more potent compound. nih.gov This is often attributed to the group's ability to influence the molecule's pKa, increasing hydrophobicity and improving interaction with target sites. nih.gov In some anticancer assays, compounds with electronegative chlorine atoms have shown essentiality for antiproliferative activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can also lead to potent compounds, depending on the specific biological target. The presence of a methoxy phenyl group has been linked to high anticonvulsant properties in certain thiazole derivatives. nih.gov

Bulky Groups: The introduction of bulky substituents at C5 can sometimes lead to decreased activity, suggesting that steric hindrance can negatively impact the binding affinity to the target protein. nih.gov

Substitutions at the N3 Position: The nitrogen atom at position 3 is another key site for modification. Attaching different moieties at this position can drastically change the pharmacological profile. For example, introducing a quinazoline (B50416) moiety at the N3 position of some thiazolidin-4-one derivatives was found to decrease cytotoxic activity against certain cancer cell lines. nih.gov This highlights that the N3 substituent plays a crucial role in defining the spectrum of activity.

The following table summarizes the observed influence of various substituents on the biological potency of thiazoline-4-one derivatives based on findings from related structures.

| Position | Substituent Type | Example Groups | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| C5-Aryl | Electron-Withdrawing | -NO₂, -Cl | Often enhances anticancer and CA-II inhibition activity. | nih.govnih.gov |

| Electron-Donating | -OCH₃, -OH | Can increase anticonvulsant and antioxidant activity. | nih.govnih.gov | |

| Bulky Groups | Adamantyl, Multi-ring systems | May decrease activity due to steric hindrance. | nih.gov | |

| N3 | Heterocyclic Systems | Quinazoline | Can decrease cytotoxic activity in certain contexts. | nih.gov |

Role of the n-Propylthio Group at C-2 on Pharmacological Profiles

The substituent at the C-2 position of the thiazoline-4-one ring is a critical determinant of the molecule's pharmacological profile. The presence of a thioether linkage (-S-), as in 2-n-propylthio-1,3-thiazoline-4-one, is a common feature in many biologically active thiazole and quinazoline derivatives. nih.govnih.gov

The n-propylthio group contributes to the molecule's properties in several ways:

Lipophilicity and Bioavailability: The alkyl chain of the n-propyl group increases the lipophilicity of the compound. This property can enhance the molecule's ability to cross cell membranes, potentially leading to improved oral absorption and bioavailability. The sulfur atom itself also contributes to liposolubility. nih.gov

Target Interaction: The sulfur atom in the thioether linkage can act as a hydrogen bond acceptor or participate in other non-covalent interactions with amino acid residues within the active site of a target enzyme or receptor. The flexibility of the propyl chain allows it to adopt various conformations to fit into hydrophobic pockets within the binding site.

Metabolic Stability: The thioether linkage is generally more stable to metabolic degradation compared to a thiol (-SH) or an ester linkage, which can contribute to a longer duration of action.

Conformational Effects and Stereochemical Considerations in SAR

The three-dimensional structure of thiazoline-4-one derivatives is crucial for their biological activity, as it dictates how they fit into the binding sites of target macromolecules. Conformational analysis and stereochemistry are therefore essential aspects of their SAR.

Conformational studies on related 5-substituted thiazolidin-4-one derivatives, using a combination of 2D NMR spectroscopy and Density Functional Theory (DFT) calculations, have revealed that these molecules tend to adopt a stable exo conformation. nih.gov The planarity of the thiazoline (B8809763) ring and the orientation of its substituents are critical. For example, in one study, the dihedral angle between a thiazole and a phenyl ring was found to be nearly co-planar, which may be an important feature for biological activity. nih.gov

When chiral centers are present, the stereochemistry of the molecule becomes paramount. The synthesis of thiazolidine (B150603) derivatives from chiral precursors like (R)-cysteine can result in diastereomeric mixtures. researchgate.net The different stereoisomers can exhibit vastly different biological activities, as one isomer may bind to a target receptor with high affinity while the other is inactive. For instance, the spatial arrangement of substituents on a piperazine (B1678402) ring attached to a thiazole core was shown to be in a trans configuration, which may be the preferred conformation for its biological target. nih.gov These findings underscore that controlling the stereochemistry is a key strategy in designing potent and selective thiazoline-4-one-based therapeutic agents. researchgate.net

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding the SAR of thiazoline-4-one derivatives and for designing new, more potent analogs. nih.gov

Molecular Docking: This is one of the most frequently used techniques to predict the binding orientation of a ligand within the active site of a target protein. nih.gov Docking studies have been employed to investigate the interactions of thiazolidinone derivatives with a range of biological targets, including kinases like VEGFR-2 and EGFR, as well as enzymes such as carbonic anhydrase. nih.govnih.govmdpi.com These studies help to rationalize the observed biological activities and guide the design of new inhibitors with improved binding affinity.

Density Functional Theory (DFT): DFT calculations are used to explore the structural and electronic properties of molecules. nih.gov This method is valuable for conformational analysis, determining the lowest energy conformers, and understanding the electronic distribution (e.g., HOMO-LUMO energies), which relates to the molecule's reactivity. nih.govresearchgate.net

In Silico ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. researchgate.net Predicting factors like human intestinal absorption (HIA) and potential for cytochrome P450 (CYP) inhibition helps in the early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage attrition in drug development. nih.govresearchgate.net

The synergy between these computational methods provides a powerful platform for the rational design of thiazoline-4-one derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Pharmacophore Modeling and Ligand-Based Drug Design for Thiazoline-4-one Scaffolds

Pharmacophore modeling and ligand-based drug design are key strategies in medicinal chemistry that leverage the knowledge of known active molecules to design new ones, especially when the 3D structure of the biological target is unknown. nih.govnih.gov

The thiazoline-4-one ring is considered a "privileged scaffold" because its structure is found in compounds that are active against a wide range of biological targets. researchgate.netnih.gov This versatility makes it an excellent starting point for drug design.

Ligand-based approaches for thiazoline-4-one scaffolds typically involve:

Identifying Key Pharmacophoric Features: This process involves analyzing a set of known active compounds to identify the essential structural features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For example, the design of novel VEGFR-2 inhibitors was based on the known pharmacophoric features of existing drugs like Sunitinib. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a known active molecule with other groups that have similar physical or chemical properties (bioisosteres). The goal is to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole (B1197879) ring, for instance, is considered a bioisostere of the thiazole ring. nih.gov

Molecular Hybridization: This involves combining two or more different pharmacophoric scaffolds into a single molecule to create a hybrid compound with potentially enhanced or dual activity. nih.gov

By integrating these ligand-based design strategies with structure-based methods like molecular docking, researchers can efficiently explore the chemical space around the thiazoline-4-one scaffold to develop novel therapeutic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.